molecular formula C17H21NO2 B13031640 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol

3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol

Katalognummer: B13031640
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: BFIFKSRQFNFHTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes both phenol and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenethylamine with 2-bromoethylphenol under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing less hazardous reagents and solvents, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins, while the amine group can interact with receptors or enzymes. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Methoxyphenethyl)phenol
  • 3-(2-(3-Methoxyphenyl)ethyl)phenol
  • 4-(2-(3-Methoxyphenyl)ethyl)phenol

Uniqueness

3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .

Eigenschaften

Molekularformel

C17H21NO2

Molekulargewicht

271.35 g/mol

IUPAC-Name

3-[2-[2-(3-methoxyphenyl)ethylamino]ethyl]phenol

InChI

InChI=1S/C17H21NO2/c1-20-17-7-3-5-15(13-17)9-11-18-10-8-14-4-2-6-16(19)12-14/h2-7,12-13,18-19H,8-11H2,1H3

InChI-Schlüssel

BFIFKSRQFNFHTN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CCNCCC2=CC(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.